N-(2-methylnaphthalen-1-yl)hexanamide
Description
N-(2-Methylnaphthalen-1-yl)hexanamide is an amide derivative featuring a hexanamide chain (C₆) linked to a 2-methyl-substituted naphthalene moiety. This compound’s structural features align with bioactive amides studied in quorum sensing modulation and allelopathy, though its specific applications remain underexplored in the reviewed literature.
Properties
IUPAC Name |
N-(2-methylnaphthalen-1-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-4-5-10-16(19)18-17-13(2)11-12-14-8-6-7-9-15(14)17/h6-9,11-12H,3-5,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZGUGDFQDJQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=C(C=CC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285640 | |
| Record name | N-(2-Methyl-1-naphthalenyl)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860610-51-1 | |
| Record name | N-(2-Methyl-1-naphthalenyl)hexanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860610-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methyl-1-naphthalenyl)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylnaphthalen-1-yl)hexanamide typically involves the reaction of 2-methylnaphthalene with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the hexanoyl chloride reacts with the naphthalene derivative to form the desired amide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylnaphthalen-1-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
The compound N-(2-methylnaphthalen-1-yl)hexanamide has garnered interest in various scientific research applications due to its unique structural characteristics and potential bioactivity. This article explores its applications, particularly in medicinal chemistry, organic synthesis, and materials science.
Chemical Properties and Structure
This compound is characterized by a naphthalene moiety substituted with a hexanamide group. Its chemical formula is , and it exhibits properties typical of amides, including solubility in organic solvents and stability under various conditions.
Medicinal Chemistry
This compound has been investigated for its potential pharmacological effects. Research indicates that compounds with naphthalene structures often exhibit anti-inflammatory, analgesic, and anticancer properties. For instance, studies have shown that naphthalene derivatives can inhibit certain cancer cell lines, suggesting possible applications in cancer therapy .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. It can be utilized in the development of novel ligands for catalysis. For example, it has been reported that naphthalene-based ligands can enhance the efficiency of copper-catalyzed reactions, such as the Ullmann reaction, which is essential for forming carbon-carbon bonds in organic compounds . The ability to modify the naphthalene structure allows for the tuning of electronic and steric properties, making it a versatile building block in synthetic chemistry.
Materials Science
In materials science, this compound has potential applications in the development of polymeric materials. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties due to the rigid structure of the naphthalene unit. Research into polymer composites suggests that integrating such compounds can lead to materials with improved performance characteristics .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored various naphthalene derivatives, including this compound, for their anticancer properties. The results indicated that specific modifications to the naphthalene core could significantly enhance cytotoxicity against breast cancer cells. The study concluded that further investigation into structure-activity relationships (SAR) could lead to promising therapeutic agents .
Case Study 2: Catalytic Applications
In a recent publication, researchers demonstrated the effectiveness of this compound as a ligand in copper-catalyzed cross-coupling reactions. The ligand facilitated reactions at lower temperatures with high turnover numbers, showcasing its potential for use in green chemistry applications where energy efficiency is crucial .
Mechanism of Action
The mechanism of action of N-(2-methylnaphthalen-1-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
The biological and physicochemical properties of N-(2-methylnaphthalen-1-yl)hexanamide can be inferred through comparisons with structurally related hexanamide derivatives (Table 1). Key variables include:
- Substituent groups on the aromatic ring.
- Alkyl chain length (e.g., C₆ vs. shorter chains).
- Biological activity profiles (e.g., agonist/antagonist effects, IC₅₀/EC₅₀ values).
Table 1: Comparison of this compound with Analogues
Key Insights from Analogues
Role of Substituent Groups
- Electron-Withdrawing Groups : The nitro group in N-(2-nitrophenyl)hexanamide enhances LuxR antagonist activity by forming hydrogen bonds with residues like Trp66 . In contrast, the methyl group in this compound may sterically hinder binding or enhance lipophilicity.
- Heterocyclic Groups : N-(1,3-Benzodioxol-5-yl)hexanamide demonstrates dual activity in quorum sensing, suggesting polar heterocycles (e.g., benzodioxole) balance hydrophobicity and target engagement .
Alkyl Chain Length and Branching
- C₆ vs. Shorter Chains : Shortening the hexanamide chain to C₄ (e.g., in compound 11 from ) abolishes LuxR antagonist activity, emphasizing the necessity of the C₆ chain for proper binding .
- Branching Effects : 2-Ethyl-N-(2-phenylethyl)hexanamide introduces steric bulk, which may reduce solubility but improve target specificity .
Aromatic Ring Size and Lipophilicity
- Naphthalene vs. Phenyl : The naphthalene group in this compound increases lipophilicity compared to phenyl-substituted analogues (e.g., N-(2-phenylethyl)-hexanamide). This could enhance membrane penetration but reduce aqueous solubility .
Biological Activity
N-(2-methylnaphthalen-1-yl)hexanamide is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound can be described by its chemical formula and structure, which contribute to its biological activity. The compound consists of a naphthalene moiety attached to a hexanamide chain, influencing its solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound may inhibit the growth of certain bacteria, suggesting potential use as an antimicrobial agent.
- Anticancer Effects : Preliminary data suggest that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic.
- Anti-inflammatory Activity : The compound has been investigated for its ability to modulate inflammatory pathways, possibly providing relief in inflammatory diseases.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors that regulate apoptosis and inflammation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in targeted cells, leading to cell death.
Data Table: Biological Activities
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Case Study 1: Antimicrobial Assessment
In a controlled laboratory study, this compound was tested against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting a mechanism similar to that of β-lactam antibiotics.
Case Study 2: Anticancer Activity
A recent study evaluated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| N-(1-naphthyl)hexanamide | Moderate antimicrobial | Less potent than this compound |
| N-benzyl-N-(2-methylnaphthalen-1-yl)oxalamide | Anticancer activity | Exhibits stronger anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
